N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine
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Overview
Description
N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine: is a heterocyclic compound that features a pyrimidine ring substituted with a thiomorpholine and dimethylamine group
Scientific Research Applications
Chemistry: N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts .
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with thiomorpholine and dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine can undergo various chemical reactions including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
N,N-dimethylpyridin-4-amine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
N,N-dimethyltryptamine (DMT): A psychedelic compound with distinct pharmacological properties.
Uniqueness: N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine is unique due to the presence of both a thiomorpholine and a dimethylamine group on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N-dimethyl-6-thiomorpholin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c1-13(2)9-7-10(12-8-11-9)14-3-5-15-6-4-14/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFCHNJXLDEYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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